molecular formula C14H24ClN5 B12228660 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12228660
M. Wt: 297.83 g/mol
InChI Key: NZYZWMGDPLGEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bispyrazolyl methanamine derivative characterized by two substituted pyrazole rings linked via a methylamine bridge. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) has methyl groups at positions 1 and 3, while the second (3-isopropyl-1-methyl-1H-pyrazol-5-yl) features a methyl group at position 1 and an isopropyl group at position 2. Its molecular formula is C₁₄H₂₃N₅ (calculated molecular weight: 261.38 g/mol), distinguishing it from simpler pyrazole derivatives .

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-10(2)14-6-13(19(5)17-14)8-15-7-12-9-18(4)16-11(12)3;/h6,9-10,15H,7-8H2,1-5H3;1H

InChI Key

NZYZWMGDPLGEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=NN2C)C(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. For example, 1,3-dimethyl-1H-pyrazole can be prepared by reacting 1,3-diketone with hydrazine hydrate.

    Functionalization: The pyrazole rings are then functionalized with appropriate substituents

    Coupling: The final step involves coupling the two functionalized pyrazole rings through a methylene bridge. This can be accomplished using a suitable coupling reagent, such as formaldehyde, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects.

    Molecular Targets: The compound may bind to specific enzymes, inhibiting their activity or modulating their function. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.

    Pathways Involved: The compound may influence signaling pathways within cells, leading to changes in cellular processes. For instance, it could activate or inhibit pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolyl methanamines. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and pharmacological/toxicological data where available:

Table 1: Structural and Functional Comparison of Pyrazolyl Methanamine Derivatives

Compound Name Substituents (Pyrazole Rings) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
Target Compound: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine Ring 1: 1,3-dimethyl; Ring 2: 1-methyl, 3-isopropyl C₁₄H₂₃N₅ 261.38 Higher steric bulk due to isopropyl group; potential enhanced lipophilicity. Inferred
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine Ring: 3-methoxyphenyl, 1-methyl C₁₂H₁₅N₃O 217.27 Acute oral toxicity (Category 4); skin/eye irritation (H315, H319) .
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) Ring: 1-ethyl C₇H₁₃N₃ 139.20 Lower molecular weight; simpler structure; used in ligand-protein interaction studies.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Ring: 4-chloro, 1-methyl C₆H₁₁ClN₃ 160.63 Chlorine substituent may enhance reactivity in substitution reactions.
[5-(2,3-Dihydro-1H-indol-1-yl)-1,3-dimethyl-1H-pyrazol-4-yl]methanamine Ring: 1,3-dimethyl; fused indole moiety C₁₄H₁₈N₄ 242.32 Indole substitution suggests potential CNS activity; higher aromaticity.

Key Observations:

Steric and Electronic Effects: The target compound’s isopropyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or ethyl in LM6 ). This may reduce metabolic degradation but could also limit solubility.

Pharmacological Implications :

  • The methoxyphenyl analog exhibits moderate toxicity (H302, H315), suggesting that aryl substituents may influence safety profiles.
  • The indole-containing derivative shares structural motifs with serotonin receptor ligands, hinting at possible neurological applications.

Synthetic Accessibility :

  • Simpler analogs like LM6 are synthesized via straightforward alkylation (e.g., bromoethane), whereas the target compound’s isopropyl group may require more complex alkylation or protection-deprotection strategies.

Physicochemical Properties :

  • The target’s higher molecular weight (261.38 g/mol) and lipophilic isopropyl group likely improve membrane permeability but may reduce aqueous solubility—a common trade-off in drug design.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS No. 1856100-08-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C14H24ClN5
  • Molecular Weight : 297.83 g/mol
  • CAS Number : 1856100-08-7

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield rates, which are crucial for biological testing.

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL)
A431 (epidermoid carcinoma)44.77
HCT116 (colon cancer)201.45
BJ-1 (normal skin fibroblast)92.05

These results indicate that the compound selectively targets cancer cells while showing moderate toxicity to normal cells, suggesting a favorable therapeutic index .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has also been evaluated using assays such as the DPPH radical scavenging assay. The compound demonstrated significant antioxidant properties, which may contribute to its overall anticancer efficacy by reducing oxidative stress in cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it binds effectively to specific protein targets involved in cancer progression and survival pathways . This binding affinity indicates potential as a lead compound for further drug development.

Case Studies

Several case studies have explored the biological activity of similar pyrazole derivatives:

  • Study on Antitumor Effects :
    A study evaluated a related pyrazole derivative's effect on A431 and HCT116 cell lines, showing promising results in reducing cell viability at specific concentrations .
  • Molecular Dynamics Simulations :
    Molecular dynamics simulations have been employed to understand the binding interactions between the pyrazole derivatives and their target proteins, providing insights into their pharmacodynamics .
  • ADME Properties :
    The absorption, distribution, metabolism, and excretion (ADME) properties of various analogues have been characterized, indicating good solubility and acceptable clearance rates in human liver microsomes . This suggests that the compound may be suitable for further pharmacological development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.